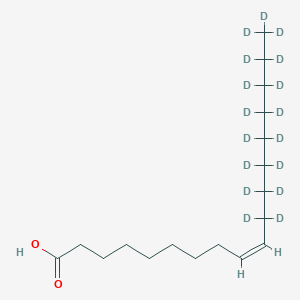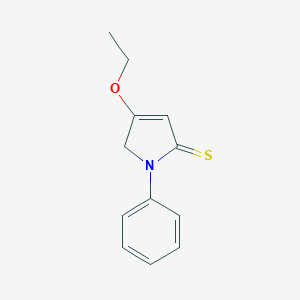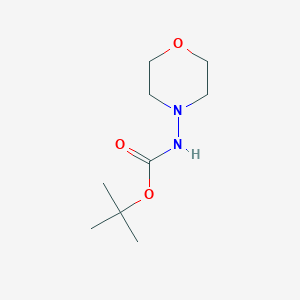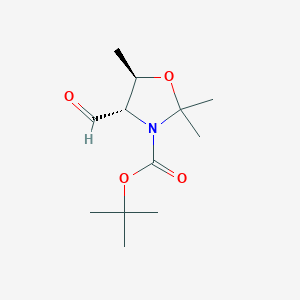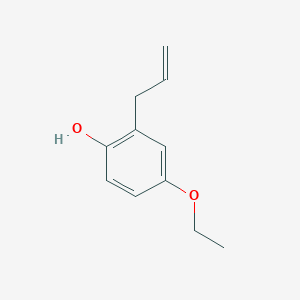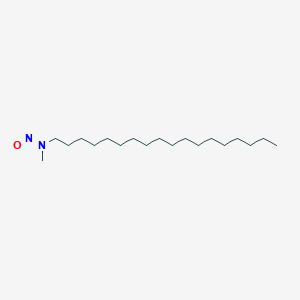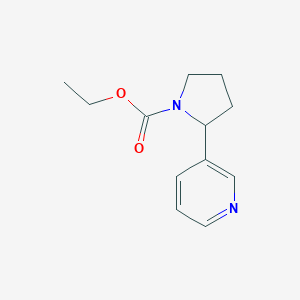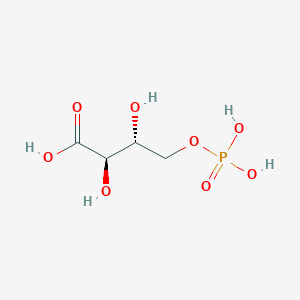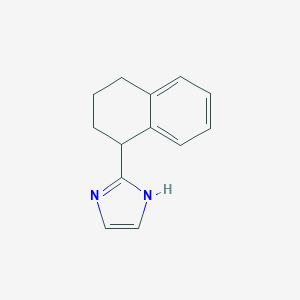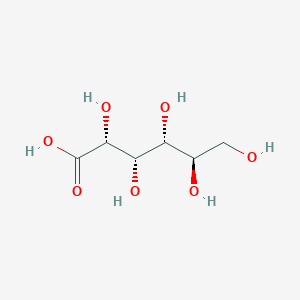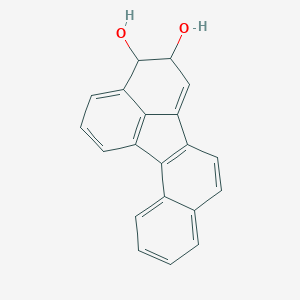
4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene, also known as benzo[j]fluoranthene-4,5-dione, is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a potent environmental pollutant that is formed by the incomplete combustion of organic matter, such as fossil fuels, tobacco, and wood.
Mechanism Of Action
The mechanism of action of 4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene(j)fluoranthene involves the formation of DNA adducts, which can lead to mutations and chromosomal aberrations. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as 4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene[j]fluoranthene-4,5-epoxide and 4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene[j]fluoranthene-4,5-dihydrodiol-epoxide, which can react with DNA to form adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and ultimately, cancer.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene(j)fluoranthene include the induction of oxidative stress, inflammation, and DNA damage. It has been shown to induce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to activate the nuclear factor-kappa B (NF-κB) signaling pathway. Moreover, it can induce the formation of reactive oxygen species (ROS), which can cause oxidative damage to DNA, proteins, and lipids.
Advantages And Limitations For Lab Experiments
The advantages of using 4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene(j)fluoranthene in lab experiments include its potent carcinogenic and mutagenic properties, which make it an ideal model compound for studying the mechanisms of PAH-induced carcinogenesis and mutagenesis. Moreover, it is readily available and relatively inexpensive. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its potential toxicity to lab personnel.
Future Directions
For research on 4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene(j)fluoranthene(j)fluoranthene include the development of more efficient and environmentally friendly synthesis methods, the identification of novel chemopreventive agents against PAH-induced carcinogenesis, and the elucidation of the molecular mechanisms underlying its carcinogenic and mutagenic properties. Moreover, future research should focus on the development of more effective methods for detecting and quantifying its DNA adducts in human tissues and fluids, which can provide valuable information on its exposure and potential health effects.
Synthesis Methods
The synthesis of 4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene(j)fluoranthene can be achieved through several methods, including the oxidation of 4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene[j]fluoranthene, the reduction of 4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene[j]fluoranthene-4,5-quinone, and the dehydrogenation of 4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene[j]fluoranthene-4,5-dihydrodiol. However, the most commonly used method is the oxidation of 4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene[j]fluoranthene using various oxidizing agents, such as potassium permanganate, chromic acid, and ozone.
Scientific Research Applications
4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene(j)fluoranthene has been extensively used in scientific research due to its potent carcinogenic and mutagenic properties. It is commonly used as a model compound to study the mechanisms of PAH-induced carcinogenesis and mutagenesis. Moreover, it has been used to evaluate the efficacy of various chemopreventive agents against PAH-induced carcinogenesis.
properties
CAS RN |
151258-40-1 |
|---|---|
Product Name |
4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene |
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3,5,7,9,12,16,18-nonaene-14,15-diol |
InChI |
InChI=1S/C20H14O2/c21-17-10-16-13-9-8-11-4-1-2-5-12(11)18(13)14-6-3-7-15(19(14)16)20(17)22/h1-10,17,20-22H |
InChI Key |
RRKIIWROEQLDQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C5C3=CC(C(C5=CC=C4)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C5C3=CC(C(C5=CC=C4)O)O |
synonyms |
4,5-dihydro-4,5-dihydroxybenzo(j)fluoranthene 4,5-dihydro-4,5-dihydroxybenzo(j)fluoranthene, (trans)-isomer 4,5-dihydrobenzo(j)fluoranthene-4,5-diol B(j)F-4,5-diol benzo(j)fluoranthene-4,5-dihydro-4,5-diol trans-4,5-dihydro-4,5-dihydroxy-B(j)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



